
2-Bromo-4-chloronicotinaldehyde
Vue d'ensemble
Description
2-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloronicotinaldehyde consists of a pyridine ring with a bromine atom and a chlorine atom attached to the second and fourth carbon atoms, respectively. An aldehyde functional group is attached to the third carbon atom .Applications De Recherche Scientifique
Synthesis and Structural Characterization
2-Bromo-4-chloronicotinaldehyde and related compounds are frequently used in synthesis and structural characterization. For instance, Cheng De-ju (2015) synthesized 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy) benzene as an intermediate in the synthesis of novel non-peptide CCR5 antagonists, demonstrating the compound's role in complex chemical syntheses (Cheng De-ju, 2015).
Photoreaction Mechanisms
The photoreaction mechanisms of compounds similar to 2-Bromo-4-chloronicotinaldehyde have been studied, such as in the work of Nobuyuki Akai et al. (2002) on 2-bromophenols. These studies contribute to a deeper understanding of the photochemical behavior of brominated and chlorinated compounds (Nobuyuki Akai et al., 2002).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Bromo-4-chloronicotinaldehyde are utilized. For example, B. Venugopalan et al. (1995) described the synthesis of novel ring-contracted artemisinin derivatives from bromoacetal, demonstrating the compound's potential in developing antimalarial agents (B. Venugopalan et al., 1995).
Advanced Organic Synthesis
The compound and its derivatives are key in advanced organic synthesis. Munmun Ghosh and J. Ray (2017) discussed the use of 2-bromobenzaldehyde, a compound similar to 2-Bromo-4-chloronicotinaldehyde, in the synthesis of various biologically and materially significant compounds under palladium-catalyzed conditions (Munmun Ghosh & J. Ray, 2017).
Material Science Applications
2-Bromo-4-chloronicotinaldehyde derivatives are also relevant in material science. For instance, the synthesis of chromones and chlorochromones from bromo-2-fluorobenzaldehyde, as described by S. G. Jagadhani et al. (2014), shows the compound's utility in creating materials with potential antimicrobial applications (S. G. Jagadhani et al., 2014).
Safety and Hazards
2-Bromo-4-chloronicotinaldehyde is labeled as dangerous according to its Safety Data Sheet . It is toxic if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If swallowed, one should immediately call a poison center or doctor .
Mécanisme D'action
Target of Action
This compound is used primarily for research purposes , and further studies are needed to identify its primary targets and their roles.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Propriétés
IUPAC Name |
2-bromo-4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAVFRTHTWKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloronicotinaldehyde | |
CAS RN |
1289197-78-9 | |
| Record name | 1289197-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
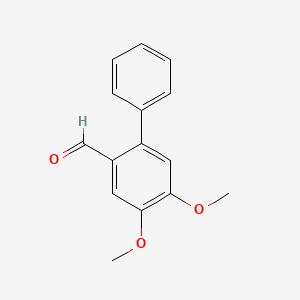
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
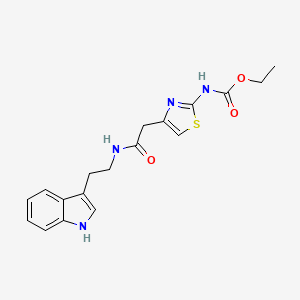
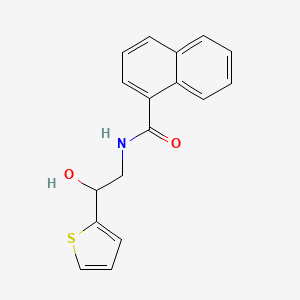
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)

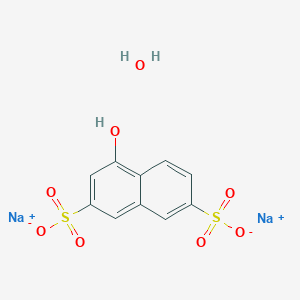
![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)
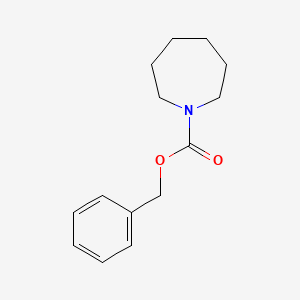
![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2748259.png)
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)